Sialyllactose sodium is a sialylated oligosaccharide derived from lactose. It consists of a lactose backbone with one or more sialic acid residues attached. Sialic acids are a family of nine-carbon sugars that are typically found at the outermost end of glycan chains on glycoproteins and glycolipids. These compounds are crucial for various biological functions, including cell-cell recognition, signaling, and pathogen interaction.
Sialyllactose sodium is primarily sourced from milk, particularly human breast milk, where it serves as a prebiotic that supports the growth of beneficial gut bacteria in infants. It can also be synthesized through enzymatic methods using lactose and sialic acid precursors.
Sialyllactose sodium falls under the category of glycosides and oligosaccharides. It is classified as a sialylated carbohydrate due to the presence of sialic acid moieties.
The synthesis of sialyllactose sodium can be achieved through several methods:
The enzymatic synthesis is preferred for its specificity and efficiency. The conditions for enzymatic reactions typically include controlled pH, temperature, and ionic strength to optimize enzyme activity.
Sialyllactose sodium typically has a branched structure with one or more sialic acid residues linked to the lactose unit. The general structure can be represented as follows:
The molecular formula for sialyllactose sodium can vary depending on the number of sialic acid residues but generally follows the pattern where represents the number of monosaccharide units.
Sialyllactose sodium can participate in various chemical reactions:
The stability of sialyllactose sodium under different pH conditions affects its reactivity. For instance, it is relatively stable under neutral pH but may degrade under extreme acidic or basic conditions.
The mechanism by which sialyllactose sodium exerts its effects involves several pathways:
Sialyllactose sodium has several scientific applications:
Sialyllactose sodium salt production predominantly utilizes engineered Escherichia coli strains, with Escherichia coli K-12 DH1 and Escherichia coli W (ATCC 9637) serving as primary industrial platforms. These strains are genetically modified to express two critical enzymatic pathways: the de novo sialic acid biosynthesis pathway and sialyltransferase activity. The de novo pathway involves the introduction of genes neuBCA from Neisseria meningitidis, enabling the conversion of endogenous uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) to N-acetylneuraminic acid (sialic acid). Concurrently, the α-2,3- or α-2,6-sialyltransferase gene (porcine or Photobacterium spp. origin) facilitates the linkage of sialic acid to exogenously supplied lactose, forming 3′-sialyllactose (3′-SL) or 6′-sialyllactose (6′-SL) [3] [8].
Escherichia coli W derivatives (e.g., NEO3 and NEO6 strains) demonstrate enhanced metabolic robustness for industrial-scale fermentation compared to K-12 strains. These strains feature chromosomal deletions of genes involved in competitive metabolic pathways (lacZ, nanA, nanK, nanT) to prevent lactose hydrolysis and sialic acid catabolism. For instance, inactivation of lacZ eliminates β-galactosidase activity, preserving lactose availability for sialylation. The nan operon knockout prevents sialic acid degradation, directing carbon flux toward sialyllactose accumulation [7] [9]. Strain engineering also incorporates plasmid-based expression systems with inducible promoters (e.g., lac or T7) for precise control of enzyme levels during fermentation.
Table 1: Engineered Escherichia coli Strains for Sialyllactose Production
Strain | Genetic Modifications | Key Enzymes Expressed | Maximum Titer (g/L) | Reference |
---|---|---|---|---|
Escherichia coli W (NEO3) | ΔlacZ ΔnanETKA | CMP-sialic acid synthetase, α-2,3-sialyltransferase | 22.5 (3′-SL) | [7] [9] |
Escherichia coli BL21(DE3) | ΔlacZ ΔnanETKA glmSMU↑ | NeuBCA, α-2,6-sialyltransferase, CMP kinase, polyphosphate kinase | 22.85 (6′-SL) | [8] |
Escherichia coli K-12 DH1 | ΔlacZ ΔnanA | NeuBCA, α-2,6-sialyltransferase | 18.2 (6′-SL) | [3] |
Optimizing fermentation parameters is critical for maximizing sialyllactose yields. Fed-batch fermentation using glycerol or glucose as primary carbon sources maintains a controlled carbon flux, preventing acetate accumulation that inhibits sialyltransferase activity. Key parameters include:
Metabolic flux analysis identified phosphoenolpyruvate (PEP) as a key node branching toward sialic acid or by-products. Overexpression of PEP synthase (ppsA) and knockout of PEP-consuming enzymes (e.g., pyruvate kinase I pykF) increased flux toward sialic acid synthesis, yielding 53 mM 3′-SL in 4-L bioreactors—a 98% conversion efficiency from sialic acid [10].
Table 2: Fermentation Optimization Strategies for Sialyllactose Production
Strategy | Metabolic Target | Yield Improvement | Scale | Reference |
---|---|---|---|---|
Glutamine cycling (glnA↑) | Glutamine synthesis | CTP regeneration ↑2.3× | 3-L bioreactor | [8] |
Polyphosphate kinase system | CTP regeneration from CMP | Cost reduction ≥40% | 4-L bioreactor | [10] |
pykF deletion | Phosphoenolpyruvate redirection | Sialic acid flux ↑37% | Laboratory scale | [8] |
Post-fermentation purification is essential to achieve pharmaceutical-grade sialyllactose sodium salt (≥90% purity). The process involves:
Final products must meet stringent compositional specifications: ≤3.0% D-lactose, ≤6.0% sialic acid, ≤5.0% isoform impurities (e.g., 6′-SL in 3′-SL batches), and undetectable recombinant DNA (≤4 µg/kg) [3] [7] [9].
Table 3: Sialyllactose Sodium Salt Compositional Specifications
Parameter | Specification | Analytical Method | Reference |
---|---|---|---|
Sialyllactose purity | ≥82.0%–90.0% w/w | HPLC-CAD/HPAEC-PAD | [3] [9] |
D-Lactose | ≤3.0% w/w | HPAEC-PAD | [9] |
Sialic acid | ≤6.0% w/w | Enzymatic assay | [3] |
Isoforms (e.g., 6′-SL in 3′-SL) | ≤5.0% w/w | NMR/LC-MS/MS | [7] [9] |
Bacterial DNA | ≤4 µg/kg | qPCR | [9] |
Scaling sialyllactose production to industrial volumes (≥10,000 L) faces three primary challenges:
Efforts to overcome these hurdles include developing Escherichia coli strains with enhanced osmotolerance (e.g., otsA↑ for trehalose synthesis) and engineering thermostable sialyltransferases (e.g., from Arthrobacter spp.) to allow higher-temperature conversions, reducing cooling costs and microbial contamination risks [8] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7